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For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides a detailed protocol for the conjugation of AF 568 carboxylic acid,

activated as a succinimidyl ester (NHS ester), to proteins. AF 568 is a bright, photostable

orange fluorescent dye widely used in various applications, including fluorescence microscopy,

flow cytometry, and immunofluorescence-based assays. The conjugation process involves the

formation of a stable amide bond between the amine-reactive dye and primary amines on the

protein, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.[1][2]

Succinimidyl esters are a preferred choice for amine modification as they form stable

carboxamide bonds.[2][3]

The protocol herein outlines the necessary reagents, step-by-step instructions for the

conjugation reaction, purification of the conjugate, and methods to determine the degree of

labeling (DOL). Optimization of the dye-to-protein molar ratio is crucial for achieving the desired

level of labeling without compromising protein function due to over-labeling or yielding a signal

that is too low from under-labeling.[1] For antibodies, an optimal DOL typically ranges from 2 to

10.[1]
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Parameter
Recommended
Value/Range

Notes

Dye AF 568 NHS Ester
The succinimidyl ester is the

amine-reactive form.

Protein Concentration > 2 mg/mL
Higher concentrations improve

conjugation efficiency.[4][5]

Reaction Buffer
0.1 M Sodium Bicarbonate or

Sodium Borate

Must be free of primary amines

(e.g., Tris, glycine).[1]

Reaction pH 8.3 - 9.0

A slightly basic pH

deprotonates primary amines

for reaction.[1][6]

Dye Stock Solution
10 mM in anhydrous DMSO or

DMF

Prepare fresh as NHS esters

are moisture-sensitive.[7]

Dye:Protein Molar Ratio 5:1 to 20:1

A 10:1 to 15:1 ratio is a

common starting point for

optimization.[8]

Reaction Temperature Room Temperature

Reaction Time 1 hour
Can be extended to increase

the degree of labeling.[4][7]

Quenching Agent (Optional)
50-100 mM Tris or Glycine, pH

7.4
To stop the reaction.

Purification Method
Gel Filtration (e.g., Sephadex

G-25) or Dialysis

To remove unconjugated dye.

[9][10]

AF 568 Absorbance Max

(λmax)
~578 nm

For calculating the degree of

labeling.[4][7]

AF 568 Extinction Coefficient

(ε)
~88,000 cm⁻¹M⁻¹ [4][7]
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Preparation of Reagents
Protein Solution:

The protein must be in a buffer free of primary amines, such as Tris or glycine, as these

will compete with the labeling reaction.[1]

If the protein is in an incompatible buffer, dialyze it against 1X Phosphate Buffered Saline

(PBS), pH 7.2-7.4.[8][10]

For the conjugation reaction, dilute the protein to a concentration of at least 2 mg/mL in 0.1

M sodium bicarbonate buffer, pH 8.3.[4][11]

AF 568 NHS Ester Stock Solution:

Allow the vial of AF 568 NHS Ester to warm to room temperature before opening to

prevent moisture condensation.

Prepare a 10 mM stock solution by dissolving the dye in high-quality, anhydrous

dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[7][9]

This stock solution should be used immediately, though it can be stored at -20°C for up to

a month if prepared with anhydrous DMSO.[11]

Protein Conjugation
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the

10 mM AF 568 NHS Ester stock solution. The volume added corresponds to the desired dye-

to-protein molar ratio. It is recommended to test three different molar ratios (e.g., 5:1, 10:1,

15:1) to determine the optimal degree of labeling.[4]

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4][7]

Continuous stirring during the incubation is recommended.[5]

(Optional) To stop the reaction, add a quenching agent like Tris-HCl or glycine to a final

concentration of 50-100 mM and incubate for an additional 10-15 minutes at room

temperature.
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Purification of the Conjugate
The labeled protein needs to be separated from the unconjugated dye.

Gel Filtration: This is the most common method.

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH ~7.4).[11]

Apply the reaction mixture to the top of the column.

Elute the protein-dye conjugate with PBS. The conjugate will be in the first colored band

that elutes from the column.[11]

Dialysis: This method is also effective but may be slower. Dialyze the reaction mixture

against PBS (pH ~7.4) with several buffer changes until no free dye is observed in the

dialysis buffer.

Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the

maximum absorbance wavelength for AF 568 (~578 nm, Aₘₐₓ). Dilute the conjugate in PBS if

necessary to obtain absorbance readings within the linear range of the spectrophotometer

(typically 0.1 to 0.9).[10]

Calculate the concentration of the dye using the Beer-Lambert law:

Dye Concentration (M) = Aₘₐₓ / ε_dye

Where ε_dye is the extinction coefficient of AF 568 (~88,000 cm⁻¹M⁻¹).[4][7]

Calculate the corrected absorbance at 280 nm, which accounts for the dye's contribution to

the absorbance at this wavelength:

A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)
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Where CF₂₈₀ is the correction factor for the dye at 280 nm (typically provided by the dye

manufacturer; for Alexa Fluor 568, it is approximately 0.46).[5]

Calculate the concentration of the protein:

Protein Concentration (M) = A₂₈₀_corrected / ε_protein

Where ε_protein is the molar extinction coefficient of your protein at 280 nm.

Calculate the Degree of Labeling:

DOL = Dye Concentration (M) / Protein Concentration (M)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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